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molecular formula C17H21BrN2O3S B8496886 4-(6-Bromo-benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Bromo-benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8496886
M. Wt: 413.3 g/mol
InChI Key: HMCJSXZZLJJOQW-UHFFFAOYSA-N
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Patent
US08940716B2

Procedure details

To a solution of tert-butyl 4-(6-bromobenzo[d]thiazol-2-yloxy)piperidine-1-carboxylate (257 mg, 0.622 mmol) in CH2Cl2 (5 mL) was added TFA (0.719 mL, 9.33 mmol). After 2 h, the reaction mixture was diluted with DCM and washed with 1N NaOH and then brine, dried over Na2SO4, filtered and then concentrated under reduced pressure to obtain Compound 1B as a light yellow solid (190 mg, 0.607 mmol, 98% yield). 1H NMR (500 MHz, chloroform-d) δ ppm 7.75 (1H, d, J=1.9 Hz), 7.48-7.52 (1H, m), 7.43-7.47 (1H, m), 5.21-5.29 (1H, m), 3.15 (2H, dt, J=12.9, 4.7 Hz), 2.80 (2H, ddd, J=12.7, 9.5, 3.2 Hz), 2.10-2.22 (2H, m), 1.71-1.84 (2H, m), 1.47 (1H, br. s.).
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
0.719 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:24]=[CH:23][C:5]2[N:6]=[C:7]([O:9][CH:10]3[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]3)[S:8][C:4]=2[CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:1][C:2]1[CH:24]=[CH:23][C:5]2[N:6]=[C:7]([O:9][CH:10]3[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]3)[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
257 mg
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0.719 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)OC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.607 mmol
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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